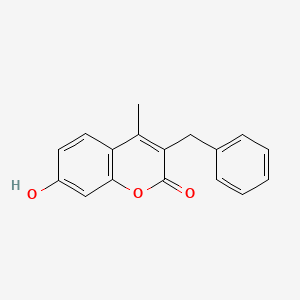

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

Vue d'ensemble

Description

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of the chromen-2-one family, a group of compounds known for their diverse biological activities and potential therapeutic applications. The chromen-2-one core is a common motif in natural products and synthetic compounds with a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various synthetic methods. One approach involves the one-pot synthesis of benzo[c]chromen-6-one derivatives using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, which includes a domino process of Michael addition, intramolecular aldol reaction, oxidative aromatization, and lactonization . Another method describes the uncatalyzed, solvent-free synthesis of 3,3′-(benzylene)bis(4-hydroxy-2H-chromen-2-one) derivatives under thermal conditions, which is an environmentally friendly approach yielding the desired products in excellent yields . Additionally, a green, catalyst-free, and solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones has been reported, utilizing microwave irradiation for high atom-efficiency without the need for work-up or purification .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied using various analytical techniques. For instance, the crystallographic structure of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one was determined using X-ray crystallography, revealing a detailed arrangement stabilized by hydrogen bonds, π-π, and Van der Waals forces . Similarly, the structure of 3,3′-[(4-benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one) was characterized by X-ray crystallography, providing insights into its molecular conformation .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including photo-reorganization, which can lead to the formation of angular pentacyclic compounds. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones resulted in the synthesis of benzothiophene fused xanthenone derivatives . The reactivity of these compounds can be influenced by the substituents on the chromen-2-one core, as seen in the synthesis of 2-(heteroaryl)-3H-benzo[f]chromen-3-ones through reactions with various heterocyclic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are closely related to their molecular structure. The fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one have been investigated, showing that the compound acts as a fluorescent molecule with fluorescence enhancement in the presence of metals . Computational studies have also been conducted to understand the structural features, vibrational frequencies, chemical shifts, and hyperpolarizability of these molecules .

Applications De Recherche Scientifique

-

Pharmaceutical and Biomedical Research

- Coumarin derivatives have significant biological importance . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

- The most widely used method for their synthesis is Pechmann reaction , which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .

- The results of these studies have shown that coumarin derivatives can be effective in treating a variety of conditions, and they are being actively researched for their potential applications in medical science and biomedical research .

-

Industrial Applications

- Coumarin derivatives have a wide range of industrial applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

- The methods for synthesizing these compounds are being developed, with one-pot synthesis methods being particularly popular .

- These compounds have been found to be effective in a variety of industrial applications, demonstrating their versatility and potential for further development .

-

Antibacterial Activity

- Some coumarin derivatives have been found to have antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

- The methods for synthesizing these compounds and testing their antibacterial activity are being developed and refined .

- The results of these studies have shown that some coumarin derivatives can be effective in inhibiting bacterial growth, making them potential candidates for the development of new antibacterial drugs .

-

Anticancer Activity

- As the representative of coumarin antibiotics, Novobiocin can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .

- 4-Methyl-7-oxy-glucoside coumarin can effectively inhibit the proliferation of breast cancer cells .

- These studies have shown that some coumarin derivatives can be effective in inhibiting cancer cell growth, making them potential candidates for the development of new anticancer drugs .

-

Antiviral Activity

- Some coumarin derivatives have been found to have antiviral activity . They have been tested for anti-HIV and other viral diseases .

- The methods for synthesizing these compounds and testing their antiviral activity are being developed and refined .

- The results of these studies have shown that some coumarin derivatives can be effective in inhibiting viral growth, making them potential candidates for the development of new antiviral drugs .

-

Anti-Inflammatory Activity

- Coumarin derivatives have been associated with anti-inflammatory activity . They have been used in the treatment of various inflammatory diseases .

- The methods for synthesizing these compounds and testing their anti-inflammatory activity are being developed and refined .

- The results of these studies have shown that some coumarin derivatives can be effective in reducing inflammation, making them potential candidates for the development of new anti-inflammatory drugs .

-

Pharmacokinetics

- Coumarin derivatives are being studied for their pharmacokinetic properties . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

- The methods for studying the pharmacokinetics of these compounds involve administering the compound to a model organism and then measuring the concentration of the compound in various tissues and fluids over time .

- The results of these studies can provide valuable information about how these compounds behave in the body, which can be used to optimize their effectiveness and minimize their side effects .

-

Antimicrobial Activity

- Some coumarin derivatives have been found to have antimicrobial activity . They have been tested against various microorganisms such as K. pneumoniae, E. coli, and S. aureus .

- The methods for synthesizing these compounds and testing their antimicrobial activity involve creating a solution of the compound and then exposing it to the microorganism of interest .

- The results of these studies have shown that some coumarin derivatives can be effective in inhibiting microbial growth, making them potential candidates for the development of new antimicrobial drugs .

Safety And Hazards

Orientations Futures

The future directions of research on coumarin derivatives are promising. They have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .

Propriétés

IUPAC Name |

3-benzyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFOCEQDKOOOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075361 | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one | |

CAS RN |

86-44-2 | |

| Record name | 3-Benzyl-4-methylumbelliferone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-methylumbelliferon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZY4BZ33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

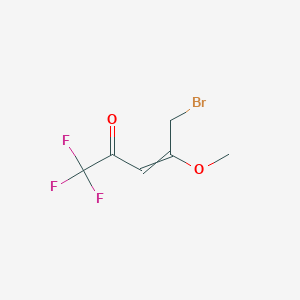

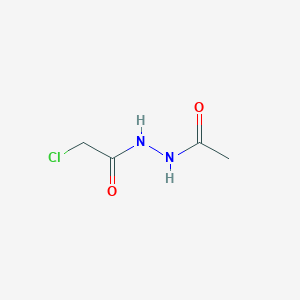

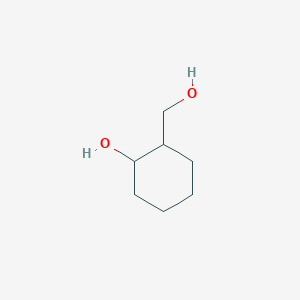

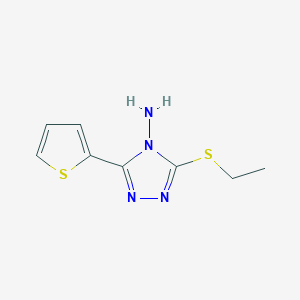

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)